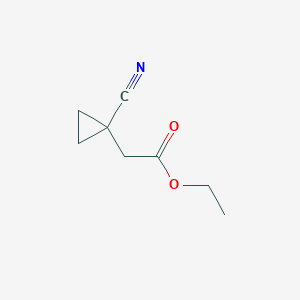

Ethyl 2-(1-cyanocyclopropyl)acetate

Description

The exact mass of the compound Ethyl 2-(1-cyanocyclopropyl)acetate is 153.078978594 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(1-cyanocyclopropyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-cyanocyclopropyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1-cyanocyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYVHLRKRLXXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(1-cyanocyclopropyl)acetate chemical structure and properties

[1][2][3]

CAS Registry Number: 1461715-08-1

Chemical Formula: C

Introduction and Chemical Identity

Ethyl 2-(1-cyanocyclopropyl)acetate is a specialized bifunctional building block featuring a highly strained cyclopropane ring substituted geminally with a nitrile group and an ethyl acetate moiety.[6] This structural motif—a 1,1-disubstituted cyclopropane —is of significant value in medicinal chemistry for its ability to enforce specific conformational constraints on bioactive molecules.[6]

The compound serves as a critical intermediate in the synthesis of conformationally restricted

Physical Properties Table

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Standard state |

| Boiling Point | ~250–260 °C (Predicted) | High boiling due to polarity |

| Density | 1.09 ± 0.1 g/cm³ | Estimated |

| LogP | ~0.8–1.2 | Lipophilic, crosses BBB readily |

| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |

| Flash Point | >110 °C | Non-flammable under standard conditions |

Structural Analysis and Reactivity

The molecule comprises three distinct reactive centers:[6]

-

Cyclopropane Ring: Introduces significant ring strain (~27.5 kcal/mol), making the system susceptible to ring-opening reactions under harsh catalytic hydrogenation or strong acid conditions.[6]

-

Nitrile Group (-CN): A versatile electrophile that can be reduced to a primary amine, hydrolyzed to a carboxylic acid/amide, or converted to heterocycles (e.g., tetrazoles).[6]

-

Ethyl Ester Group (-COOEt): Allows for orthogonal reactivity; it can be selectively hydrolyzed or reduced without affecting the nitrile under controlled conditions.[6]

Key Reactivity Feature: The geminal substitution pattern (1,1-substitution) creates a "Thorpe-Ingold" effect (gem-dimethyl effect surrogate), which accelerates cyclization reactions involving the side chains.[6] This makes the compound an ideal precursor for spirocyclic lactams or bicyclic scaffolds.[6]

Synthesis and Manufacturing Protocols

While direct one-pot synthesis is challenging due to the specific substitution pattern, the most robust industrial route involves the homologation of ethyl 1-cyanocyclopropanecarboxylate .[6]

Standard Synthetic Workflow (Homologation Route)

This protocol utilizes the Arndt-Eistert homologation or a functional group interconversion strategy to insert the methylene spacer.[6]

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

-

Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), DMSO or DMF.[6]

-

Conditions: 60–80 °C, 12 hours.[6]

-

Mechanism: Double alkylation of the active methylene.[6]

-

Yield: ~75–85%.[6]

Step 2: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄), LiCl (to enhance reactivity) or DIBAL-H (controlled).[6]

-

Target: 1-(Hydroxymethyl)cyclopropanecarbonitrile.[6]

-

Note: Care must be taken to avoid reducing the nitrile.[6]

Step 3: Activation and Cyanation (Homologation) [6]

-

Activation: Convert alcohol to Mesylate (MsCl/Et₃N).

-

Substitution: React with NaCN in DMSO to form 1-cyanocyclopropaneacetonitrile (Dinitrile).[6]

-

Partial Hydrolysis/Alcoholysis: Selective ethanolysis of the aliphatic nitrile (more reactive than the steric hindered ring nitrile) using EtOH/HCl.[6]

Experimental Protocol: Step 1 (Ring Formation)

Caution: 1,2-Dibromoethane is a carcinogen.[6] Work in a fume hood.

-

Setup: Charge a 1L 3-neck flask with DMSO (500 mL) and K₂CO₃ (2.5 eq).

-

Addition: Add Ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq).

-

Reaction: Heat to 60 °C under N₂ atmosphere with vigorous stirring for 16 hours.

-

Workup: Quench with ice water (1L). Extract with Ethyl Acetate (3x).[6] Wash organics with brine.[6]

-

Purification: Vacuum distillation. Product is a clear oil.[6]

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate via cyclopropanation and homologation.

Applications in Drug Discovery[7]

This compound is a high-value scaffold for Fragment-Based Drug Design (FBDD) .[6]

Conformationally Restricted GABA Analogues

Hydrolysis of the ester and reduction of the nitrile yields 1-(aminomethyl)cyclopropaneacetic acid .[6]

-

Mechanism: This molecule mimics

-aminobutyric acid (GABA) but with a rigid cyclopropane core that restricts the rotation of the carbon backbone.[6] -

Therapeutic Potential: Ligands for the

subunit of voltage-gated calcium channels (similar to Gabapentin and Pregabalin), used in treating neuropathic pain and epilepsy.[6]

NK1 Antagonists

The 1,1-disubstituted cyclopropane core is found in several Neurokinin-1 (NK1) receptor antagonists. The rigidity prevents metabolic "soft spots" (oxidation at the

Bioisosterism

The cyclopropyl group acts as an ethylene bioisostere but with added

Visualization: Application Workflow

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive targets.[6]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy:

-

Mass Spectrometry (ESI):

Safety and Handling

References

-

Sigma-Aldrich. Ethyl 2-(1-cyanocyclopropyl)acetate Product Page (CAS 1461715-08-1).[6] Available at: [6]

-

PubChem. Ethyl 2-cyano-2-cyclopropylacetate (Isomer/Related) & Cyclopropane Derivatives.[6] National Library of Medicine.[6] Available at: [6]

-

Gagnon, A. et al. Synthesis of 1,1-Disubstituted Cyclopropanes via Dialkylation of Active Methylene Compounds.[6] Journal of Organic Chemistry.[6] (General methodology reference).

-

Brunner, V. et al. Disposition and metabolism of Levomilnacipran.[6][7] Drug Design, Development and Therapy, 2015.[6] (Context for cyclopropyl drugs). Available at: [6]

-

ChemicalBook. 1-(Aminomethyl)cyclopropanecarboxylic acid ethyl ester (Derivative).[6] Available at: [6]

Sources

- 1. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2091616-78-1,7-Bromo-6-chloro-1-methylindazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1-(isobutoxy)ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

1-substituted cyclopropyl acetate derivatives literature review

Executive Summary: The Structural Imperative

In the landscape of modern medicinal chemistry, the cyclopropane ring is more than a structural curiosity; it is a high-value pharmacophore capable of enforcing conformational rigidity and modulating metabolic stability.[1][2] 1-Substituted cyclopropyl acetate derivatives (defined here as 1-acetoxy-1-substituted cyclopropanes) represent a unique subclass of this family.

Chemically, they serve as "masked" equivalents of 1-substituted cyclopropanols —species that are often kinetically unstable and prone to ring-opening. Biologically, they function as potential prodrugs for these cyclopropanols (known inhibitors of enzymes like aldehyde dehydrogenase) or as metabolic probes.

This guide moves beyond standard textbook definitions to provide a field-tested analysis of their synthesis, reactivity, and application in drug development.

Structural & Electronic Properties[1][2]

To work with these derivatives effectively, one must understand the underlying orbital mechanics that dictate their reactivity.

-

The Walsh Orbital Effect: The C-C bonds of the cyclopropane ring are bent, with significant

-character (Walsh orbitals). This allows the ring to conjugate with adjacent -

The Hemiacetal Masquerade: A 1-substituted cyclopropanol is essentially a cyclic hemiacetal. It exists in equilibrium with its ring-opened ketone form, often favoring the ketone under basic or acidic conditions. The acetate group traps this equilibrium, locking the molecule in the strained cyclic form.

-

Implication: The acetate is not just a protecting group; it is a kinetic stabilizer . Without it, many 1-substituted cyclopropanols would spontaneously rearrange to ethyl ketones.

-

Synthetic Methodologies: A Decision Matrix

The synthesis of 1-substituted cyclopropyl acetates generally follows two distinct logical pathways: Constructive (building the ring) or Transformative (modifying a pre-existing ring).

Pathway A: The Kulinkovich Protocol (Recommended)

Best for: Rapid access from abundant esters.

The Kulinkovich reaction is the gold standard for generating 1-substituted cyclopropanols, which are then acetylated in situ or post-workup.

-

Mechanism: Reaction of a carboxylic ester with ethylmagnesium bromide (EtMgBr) in the presence of catalytic Titanium(IV) isopropoxide [Ti(OiPr)

].[3][4] -

The "Titanium Magic": The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[5]

-

Why this route? It is convergent. You build the ring and the quaternary center in a single step.

Pathway B: Simmons-Smith Cyclopropanation

Best for: Stereocontrolled synthesis from ketones.

-

Mechanism: Conversion of a ketone to an enol acetate, followed by cyclopropanation using diiodomethane (

) and a Zinc-Copper couple (Zn-Cu) or diethylzinc ( -

Why this route? If you need to set stereochemistry relative to another center, the directed nature of Simmons-Smith (especially with chiral auxiliaries) is superior.

Decision Logic Diagram

Figure 1: Synthetic decision tree comparing the Kulinkovich (convergent) and Simmons-Smith (linear) pathways.

Reactivity & Ring Opening: The "Fate" of the Scaffold

Understanding the stability of 1-substituted cyclopropyl acetates is critical for their handling and biological application. They are "spring-loaded" electrophiles.

Acid-Catalyzed Ring Opening

Under acidic conditions (or metabolic solvolysis), the acetate acts as a leaving group. However, unlike typical esters, the carbocation is stabilized by the ring strain relief.

-

Pathway: Ionization

Cyclopropyl cation -

Causality: The relief of ring strain (~27.5 kcal/mol) drives the equilibrium toward the open-chain ketone.

Mechanism of Instability

Figure 2: The acid-catalyzed ring-opening trajectory of 1-acetoxy cyclopropanes.

Medicinal Chemistry Applications

Why incorporate this motif into a drug candidate?

-

Metabolic Blocking (The "Wall"):

-

Replacing an isopropyl or ethyl group with a cyclopropyl group often blocks cytochrome P450 oxidation. The C-H bonds of cyclopropane are shorter (1.08 Å) and stronger (~106 kcal/mol) than alkyl C-H bonds, making them resistant to hydrogen atom abstraction (HAT).

-

-

Prodrug Strategy (The "Trojan Horse"):

-

1-Substituted cyclopropanols are potent inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH) . However, they are chemically unstable.

-

Strategy: Administer the 1-substituted cyclopropyl acetate . Plasma esterases cleave the acetate, releasing the active cyclopropanol in situ. This was the mechanistic basis for the toxicity of Coprine (found in ink cap mushrooms), which metabolizes to 1-aminocyclopropanol.

-

-

Conformational Locking:

-

The acetate group is held in a specific vector relative to the substituent. This can be used to probe the active site geometry of esterases or lipases.

-

Experimental Protocol: Synthesis of 1-Phenylcyclopropyl Acetate

Objective: Synthesis of a model system using the Kulinkovich route. Scale: 10 mmol.

Reagents:

-

Methyl benzoate (1.36 g, 10 mmol)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (10 mL, 30 mmol)

-

Titanium(IV) isopropoxide [Ti(OiPr)4] (0.3 mL, 1 mmol, 10 mol%)

-

Acetic Anhydride (Ac2O)

-

Pyridine

-

Solvent: Dry THF or Et2O.

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a flame-dried Schlenk flask under Argon, dissolve Methyl benzoate (1 equiv) and Ti(OiPr)4 (0.1 equiv) in dry Et2O (50 mL).

-

Why: The Ti catalyst must coordinate to the ester carbonyl before the Grignard is introduced to ensure the catalytic cycle initiates correctly.

-

-

Grignard Addition (The Critical Step):

-

Cool the solution to 0°C.

-

Add EtMgBr (3.0 equiv) dropwise via syringe pump over 1 hour.

-

Observation: The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

-

Causality: Slow addition prevents the "runaway" polymerization of ethylene (a byproduct) and ensures the Grignard is consumed by the catalytic cycle rather than attacking the ester directly via standard nucleophilic addition.

-

-

Quench & Acetylation (In Situ):

-

Once TLC shows consumption of ester, do not perform an aqueous workup yet (which would yield the unstable alcohol).

-

Add Pyridine (5 equiv) and Acetic Anhydride (5 equiv) directly to the reaction mixture at 0°C.

-

Stir at room temperature for 4 hours.

-

Why: Acetylating the magnesium alkoxide intermediate directly avoids isolating the sensitive free cyclopropanol.

-

-

Workup & Purification:

-

Quench with saturated NH4Cl solution. Extract with Et2O.[6]

-

Wash organics with 1M HCl (to remove pyridine), NaHCO3, and Brine.

-

Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography on Silica Gel (Hexanes/EtOAc). Note: Use 1% Triethylamine in the eluent to buffer the silica, preventing acid-catalyzed ring opening on the column.

-

References

-

Kulinkovich, O. G., et al. (1989). "Reaction of Carboxylic Esters with Ethylmagnesium Bromide in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. Link

-

Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[7] Link

-

Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. Link

-

Salaun, J. (2000). "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry. Link

-

Rubin, M., et al. (2007). "Recent Advances in Cyclopropene Chemistry." Chemical Reviews. Link

-

Gagnon, A., et al. (2010).[8] "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International.[8] Link

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. benchchem.com [benchchem.com]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A scope of chiral cyclopropane of diazo acetoxy acetone with styrene derivatives, diazo acetoxy acetone derivatives with styrene catalyzed by p-nitro- Ru(ii)-diphenyl-Pheox | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

An In-depth Technical Guide to Ethyl (1-cyanocyclopropyl)acetate: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl (1-cyanocyclopropyl)acetate, a valuable and versatile building block for researchers, scientists, and drug development professionals. This document delves into its core molecular and physical properties, a detailed synthesis protocol, and its emerging significance in medicinal chemistry.

Executive Summary

Ethyl (1-cyanocyclopropyl)acetate, also known as Ethyl 1-cyanocyclopropanecarboxylate, is a unique bifunctional molecule incorporating a strained cyclopropane ring, a nitrile group, and an ethyl ester. This distinct combination of features makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The cyclopropyl moiety can impart desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This guide serves as a detailed resource for understanding and utilizing this potent chemical entity.

Core Molecular and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. The key identifiers and physicochemical characteristics of Ethyl (1-cyanocyclopropyl)acetate are summarized below.

| Property | Value | Source |

| Chemical Name | Ethyl 1-cyanocyclopropanecarboxylate | N/A |

| Synonyms | Ethyl (1-cyanocyclopropyl)acetate | N/A |

| CAS Number | 1558-81-2 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Boiling Point | 217 °C (lit.) | [1][3] |

| Density | 1.077 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.445 (lit.) | [1][3] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Ethyl (1-cyanocyclopropyl)acetate is reliably achieved through the reaction of ethyl cyanoacetate and 1,2-dibromoethane. The following protocol is a well-established method for its preparation.[3]

Materials and Reagents:

-

Ethyl cyanoacetate

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane, tetrabutylammonium bromide, and potassium carbonate in 100 mL of N,N-dimethylformamide (DMF).[3]

-

Reaction Execution: Heat the reaction mixture to 80 °C and allow it to react overnight with continuous stirring.[3]

-

Work-up: After the reaction is complete, pour the mixture into 600 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]

-

Washing: Combine the organic layers and wash with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield pure Ethyl (1-cyanocyclopropyl)acetate. A typical yield for this procedure is approximately 72%.[3]

Rationale Behind Experimental Choices:

-

Solvent (DMF): DMF is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the ionic and non-ionic reactants.

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base used to deprotonate the acidic α-carbon of ethyl cyanoacetate, forming the nucleophilic enolate.

-

Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide facilitates the reaction between the aqueous-soluble base and the organic-soluble reactants.

-

Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Spectroscopic Characterization

The structural confirmation of Ethyl (1-cyanocyclopropyl)acetate is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl and cyclopropyl protons.

-

¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J = 7.2 Hz, 3H).[3]

¹³C NMR Spectroscopy (Predicted)

Based on the structure, the following peaks are predicted in the ¹³C NMR spectrum:

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~118 | C≡N (Nitrile) |

| ~62 | -OCH₂- (Ethyl) |

| ~20 | Quaternary Cyclopropyl Carbon |

| ~18 | -CH₂- (Cyclopropyl) |

| ~14 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups:

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (Alkyl) |

| ~2250 | C≡N stretch (Nitrile) |

| ~1735 | C=O stretch (Ester) |

| ~1200 | C-O stretch (Ester) |

Significance and Applications in Drug Development

The cyclopropane ring is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties. It can act as a bioisostere for other groups, improve metabolic stability, and enhance binding affinity to biological targets.[4] Ethyl (1-cyanocyclopropyl)acetate serves as a valuable starting material for introducing this desirable fragment into drug candidates.

While specific, publicly disclosed examples of Ethyl (1-cyanocyclopropyl)acetate in the synthesis of late-stage clinical candidates are not abundant, its utility can be inferred from its role as a versatile chemical building block. The nitrile and ester functionalities allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. For instance, it can be used to synthesize cyclopropylamines and other substituted cyclopropanes that are core components of various biologically active compounds, including antiviral agents. The development of novel antiviral drugs, such as those targeting hepatitis C, often involves the synthesis of complex heterocyclic structures where cyclopropyl moieties can play a crucial role in optimizing the drug's profile.[3][4]

Logical Relationships and Workflows

Chemical Structure of Ethyl (1-cyanocyclopropyl)acetate

Caption: Structure of Ethyl (1-cyanocyclopropyl)acetate.

Synthetic Workflow

Caption: Synthetic workflow for Ethyl (1-cyanocyclopropyl)acetate.

Conclusion

Ethyl (1-cyanocyclopropyl)acetate is a chemical building block with significant potential in the field of drug discovery and development. Its unique structural features and versatile reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides the essential information required for its synthesis, characterization, and application, empowering researchers to leverage its potential in their scientific endeavors.

References

-

ResearchGate. 13 C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-.... [Link]

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

NIST. Ethyl cyclopropanecarboxylate. [Link]

Sources

- 1. エチル 1-シアノ-1-シクロプロパンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate from Ethyl Cyanoacetate

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate and its core scaffold, Ethyl 1-cyanocyclopropanecarboxylate .

Executive Summary & Strategic Scope

The synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate from ethyl cyanoacetate involves two distinct synthetic challenges:

-

Cyclopropanation: Construction of the strained cyclopropane ring via double alkylation.

-

Homologation: Extension of the carbon chain by one methylene unit (from the carboxylate

scaffold to the acetate

Critical Distinction: The direct reaction of ethyl cyanoacetate with 1,2-dibromoethane yields Ethyl 1-cyanocyclopropanecarboxylate (the

Reaction Mechanism & Pathway Analysis

Mechanistic Workflow

The formation of the cyclopropane ring proceeds via a double nucleophilic substitution (

-

Deprotonation: Base removes a proton to form the enolate.

-

First Alkylation: The enolate attacks 1,2-dibromoethane.

-

Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular

attack to close the ring.

Visualization of Signaling Pathway

The following diagram illustrates the reaction logic and the divergence between the Core Scaffold and the Homologated Target.

Caption: Synthetic route from Ethyl Cyanoacetate to the Homologated Target via the Cyclopropane Core.

Protocol A: Synthesis of the Core Scaffold

Target: Ethyl 1-cyanocyclopropanecarboxylate Method: Phase-Transfer Catalyzed Alkylation or Solvent-Mediated Alkylation.

This protocol utilizes a Solid-Liquid Phase Transfer approach (K2CO3/DMF), which offers superior yield and easier workup compared to NaH or alkoxide methods, minimizing premature polymerization of the cyanoacetate.

Reagents & Materials

| Component | Role | Equivalents | Notes |

| Ethyl Cyanoacetate | Substrate | 1.0 | Limiting reagent. |

| 1,2-Dibromoethane | Alkylating Agent | 1.5 - 2.0 | Excess prevents dimerization. Carcinogen. |

| Potassium Carbonate | Base | 2.5 | Finely ground, anhydrous. |

| TBAB | Catalyst | 0.05 | Tetrabutylammonium bromide. |

| DMF | Solvent | 5-10 Vol | Anhydrous (N,N-Dimethylformamide). |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

). -

Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), 1,2-Dibromoethane (37.6 g, 200 mmol), TBAB (1.6 g, 5 mmol), and anhydrous DMF (100 mL).

-

Base Addition: Add Potassium Carbonate (34.5 g, 250 mmol) in portions to the stirring solution. Note: Exothermic reaction may occur.

-

Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

-

Checkpoint: Disappearance of ethyl cyanoacetate and formation of the product spot (

).

-

-

Quench: Cool the mixture to room temperature. Pour slowly into 600 mL of ice-water to dissolve inorganic salts.

-

Extraction: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with water (

) and saturated brine ( -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Distillation under reduced pressure (bp 97–98°C / 16 mmHg) or silica gel chromatography (Petroleum ether/EtOAc 10:1) yields the pure Ethyl 1-cyanocyclopropanecarboxylate .[1][2]

Expected Yield: 70–85%

Data Validation:

Protocol B: Homologation to Target

Target: Ethyl 2-(1-cyanocyclopropyl)acetate (CAS 1461715-08-1) Method: Arndt-Eistert Synthesis (via Wolff Rearrangement).

Safety Warning: This step involves the generation of diazoketones. Use TMS-Diazomethane (safer alternative to Diazomethane gas) and work behind a blast shield.

Step-by-Step Procedure

Step B1: Hydrolysis to Free Acid

-

Dissolve Ethyl 1-cyanocyclopropanecarboxylate (10 mmol) in THF/Water (3:1).

-

Add LiOH (1.2 eq) at 0°C. Stir at RT for 4 hours. Note: The hindered nitrile is resistant to mild hydrolysis conditions, allowing selective ester hydrolysis.

-

Acidify to pH 2 with 1N HCl and extract with EtOAc. Concentrate to yield 1-cyanocyclopropanecarboxylic acid .

Step B2: Acid Chloride Formation

-

Dissolve the acid in dry DCM . Add catalytic DMF (2 drops).

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2 hours.

-

Concentrate in vacuo to remove excess oxalyl chloride.

Step B3: Diazoketone Formation & Rearrangement

-

Dissolve the crude acid chloride in THF/Acetonitrile (1:1).

-

Add TMS-Diazomethane (2.0 eq, 2M in hexanes) at 0°C. Stir 1 hour.

-

Wolff Rearrangement: Add Silver Benzoate (0.1 eq) and Anhydrous Ethanol (excess, as solvent/nucleophile).

-

Heat to reflux or irradiate (UV) until

evolution ceases. -

Workup: Filter through Celite, concentrate, and purify via column chromatography.

Final Product: Ethyl 2-(1-cyanocyclopropyl)acetate.[3][4][5]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of cyanoacetate | Ensure temperature does not exceed 80°C. Use excess dibromoethane. |

| Dimer Formation | Insufficient dilution | Increase solvent volume (DMF). |

| Incomplete Cyclization | Wet solvent/Base | Use anhydrous DMF and freshly ground/dried K2CO3. |

| Nitrile Hydrolysis (Step 2) | Harsh hydrolysis conditions | Use LiOH at low temp. Avoid boiling NaOH. |

References

-

Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

- Source: Organic Syntheses, Coll. Vol. 1, p. 179 (General Cyanoacetate reactivity); ChemicalBook Protocol for CAS 1558-81-2.

-

Link: (Foundational reactivity);

- Homologation Strategies (Arndt-Eistert): Source: Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews. Context: Standard protocol for converting R-COOH to R-CH2-COOEt.

-

Physical Data & Structure

Sources

- 1. lookchem.com [lookchem.com]

- 2. ETHYL 1-CYANOCYCLOPROPANECARBOXYLATE | 1558-81-2 [chemicalbook.com]

- 3. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1-(isobutoxy)ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2091616-78-1,7-Bromo-6-chloro-1-methylindazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1-氰基-环丙基羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

Technical Application Note: Homologation of 1-Cyanocyclopropanecarboxylic Acid to Acetate Esters

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge

The 1-cyanocyclopropyl moiety is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted spacer in drugs such as Montelukast (Singulair) and various antiviral candidates. The synthesis of (1-cyanocyclopropyl)acetate esters requires the insertion of a single methylene (

Direct homologation of

Mechanistic Pathway & Critical Decision Points

The transformation proceeds through three distinct stages:

-

Activation: Conversion of 1-CCCA to 1-cyanocyclopropanecarbonyl chloride.

-

Diazo-Transfer: Reaction with diazomethane (

) to form the -

Wolff Rearrangement: Silver-catalyzed rearrangement to a ketene intermediate, which is trapped by an alcohol (e.g., ethanol) to form the final ester.[1]

Key Experimental Decisions:

-

Reagent Choice (Activation): We utilize Thionyl Chloride (

) over Oxalyl Chloride. While Oxalyl Chloride is milder, -

Safety (Diazomethane): While Trimethylsilyldiazomethane (

) is a safer laboratory alternative, it is often cost-prohibitive for scale-up. This protocol details the use of Diazomethane generated ex-situ using a Diazald kit. Strict safety adherence is non-negotiable. -

Catalyst (Rearrangement): Silver Benzoate (

) is preferred over Silver Oxide (

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 1-Cyanocyclopropanecarbonyl Chloride

Objective: Activate the carboxylic acid.

Reaction:

Materials

-

1-Cyanocyclopropanecarboxylic acid (1-CCCA) [CAS: 6914-79-0]

-

Thionyl Chloride (

, Reagent Grade) -

N,N-Dimethylformamide (DMF, Anhydrous - Catalyst)

-

Dichloromethane (DCM, Anhydrous)[2]

Step-by-Step Protocol

-

Setup: Equip a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

). Note: Ensure the system is vented to a scrubber (NaOH trap) to neutralize HCl/SO2 gas. -

Dissolution: Charge the flask with 1-CCCA (10.0 g, 90 mmol) and anhydrous DCM (50 mL). Add DMF (3 drops) as a catalyst.

-

Addition: Add Thionyl Chloride (13.0 mL, 180 mmol, 2.0 eq) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to gentle reflux (

) for 3 hours.-

Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.

-

-

Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

. -

Purification: Chase with dry Toluene (

) and re-evaporate to ensure complete removal of thionyl chloride.-

Result: The crude acid chloride is obtained as a yellow/brown oil. Proceed immediately to Phase 2.

-

Phase 2: Formation of the -Diazoketone

Objective: Nucleophilic acyl substitution with diazomethane.

Reaction:

Materials

-

Crude 1-Cyanocyclopropanecarbonyl chloride (from Phase 1)

-

Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Potassium Hydroxide (KOH)

-

Diethyl Ether (

, non-stabilized preferred) -

Triethylamine (

)

Step-by-Step Protocol

-

Diazomethane Generation: Using a dedicated Diazald Kit with clear-seal joints (fire-polished, no ground glass), generate a solution of diazomethane in diethyl ether (~0.3 M).

-

Calculation: You require at least 2.5 equivalents of

relative to the acid chloride. One equivalent reacts to form the product; the second acts as a base to scavenge HCl (forming

-

-

Reaction Setup: Dissolve the crude acid chloride in anhydrous

(50 mL) in a polished Erlenmeyer flask. Cool to -

Addition: Slowly add the ethereal diazomethane solution (approx. 225 mmol) to the acid chloride solution over 30 minutes. DO NOT STIR VIGOROUSLY; magnetic stirring should be gentle to avoid mechanical friction.

-

Incubation: Allow the mixture to stand at

for 2 hours, then slowly warm to room temperature overnight.-

Observation: Evolution of nitrogen gas (

) should cease.

-

-

Work-up: Remove excess diazomethane by bubbling a gentle stream of Nitrogen (

) gas through the solution into an acetic acid trap. -

Isolation: Evaporate the solvent under reduced pressure (bath temp

).-

Result: The

-diazoketone is a yellow solid/oil. -

Validation: IR Spectroscopy is critical here. Look for the strong diazo stretch at

.

-

Phase 3: Wolff Rearrangement to Ethyl (1-cyanocyclopropyl)acetate

Objective: Homologation via ketene intermediate.

Reaction:

Materials

- -Diazoketone (from Phase 2)

-

Silver Benzoate (

) -

Triethylamine (

) -

Anhydrous Ethanol (Solvent & Nucleophile)

Step-by-Step Protocol

-

Setup: Dissolve the

-diazoketone in anhydrous Ethanol (100 mL). Add Triethylamine (1.0 eq) to buffer the solution. -

Catalyst Addition: Add Silver Benzoate (0.1 eq) as a solution in Triethylamine/Ethanol.

-

Note: The reaction is photosensitive. Wrap the flask in aluminum foil.

-

-

Reaction: Sonicate the mixture or heat gently to

. Nitrogen evolution will be observed. -

Completion: The reaction is complete when nitrogen evolution stops and the characteristic yellow color of the diazoketone disappears (usually 1-3 hours).

-

Work-up: Filter the mixture through a pad of Celite to remove silver residues. Rinse with Ethyl Acetate.[2]

-

Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient 9:1 to 7:3).

-

Target:Ethyl (1-cyanocyclopropyl)acetate .

-

Part 3: Data Analysis & Quality Control

Expected Analytical Data

| Technique | Parameter | Diagnostic Signal | Interpretation |

| FT-IR | Reactant (Acid) | 1700-1720 cm⁻¹ | Broad C=O stretch (Disappears) |

| FT-IR | Intermediate | ~2100 cm⁻¹ | Strong Diazo (-N=N) stretch (Transient) |

| FT-IR | Product (Ester) | 1735-1745 cm⁻¹ | Sharp Ester C=O stretch |

| FT-IR | Nitrile (CN) | ~2240 cm⁻¹ | Weak/Medium sharp peak (Preserved) |

| 1H NMR | Cyclopropyl | 1.2 - 1.6 ppm | Multiplets (4H) |

| 1H NMR | Methylene (-CH2-) | ~2.6 ppm | Singlet (2H) - Proof of Homologation |

| 1H NMR | Ethyl Ester | 4.1 (q), 1.2 (t) ppm | Typical ethyl group signals |

Troubleshooting Guide

-

Problem: Formation of Chloromethyl ketone byproduct (

). -

Problem: Incomplete Rearrangement (Diazoketone remains).

-

Cause: Catalyst poisoning or insufficient heat.

-

Solution: Add fresh portions of Silver Benzoate; ensure Ethanol is anhydrous.

-

Part 4: Pathway Visualization

The following diagram illustrates the reaction workflow and the molecular logic of the Arndt-Eistert homologation for this specific substrate.

Caption: Workflow for the Arndt-Eistert homologation of 1-CCCA. Note the critical isolation of the Diazoketone intermediate.

References

-

Arndt, F.; Eistert, B. (1935). "Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[1][3][7][8][9][11][12] deren Derivate". Berichte der deutschen chemischen Gesellschaft, 68(1), 200–208. Link

-

Ye, T.; McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds". Chemical Reviews, 94(4), 1091–1160. Link

-

Labelle, M. et al. (1995). "Discovery of MK-0476 (Montelukast), a potent, selective, and orally active cysteinyl leukotriene D4 receptor antagonist". Bioorganic & Medicinal Chemistry Letters, 5(3), 283-288. (Describes the utility of the cyclopropyl backbone). Link

-

Kowalski, C. J.; Haque, M. S.; Fields, K. W. (1985).

-bromo -

Katritzky, A. R. et al. (2009). "Aqueous-Phase Synthesis of Diazoketones". Green Chemistry, 11, 622. (Safer protocols). Link

Sources

- 1. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. CN103288695A - Preparation method of 1-mercaptomethylcyclopropyl acetic acid - Google Patents [patents.google.com]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. One-Carbon Homologation of Primary Alcohols to Carboxylic Acids, Esters, and Amides via Mitsunobu Reactions with MAC Reagents [organic-chemistry.org]

- 9. purechemistry.org [purechemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design – Department of Chemistry [chem.unc.edu]

- 12. Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile from Ethyl Cyanoacetate

This Application Note is designed for research scientists and process chemists involved in the synthesis of constrained amino acid analogs and pharmacophores. It details the robust, scalable preparation of 1-(aminomethyl)cyclopropanecarbonitrile (also referred to as 1-cyanocyclopropyl-methylamine) starting from ethyl cyanoacetate .

Executive Summary

The 1,1-disubstituted cyclopropane scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups or leucine analogs (e.g., in Cathepsin K inhibitors like Odanacatib).

The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile presents a specific chemoselective challenge: converting the ester moiety of the ethyl cyanoacetate precursor into a primary amine (via a methylene bridge) while preserving the labile nitrile group. Standard reducing agents (e.g., LiAlH₄) often reduce both functionalities indiscriminately.

This guide details a chemoselective three-phase protocol :

-

Cyclopropanation: Double alkylation of ethyl cyanoacetate.

-

Selective Reduction: Conversion of the ester to an alcohol using an in situ generated borohydride species (NaBH₄/LiCl) that spares the nitrile.

-

Amine Installation: Activation via mesylation followed by azidation and Staudinger reduction.

Reaction Pathway & Logic

The synthesis relies on the disparate electrophilicity of the ester and nitrile groups. By utilizing Lithium Borohydride (generated in situ), we exploit the coordination of Lithium to the carbonyl oxygen, facilitating hydride delivery to the ester while the nitrile remains unreactive under these specific conditions.

Workflow Visualization

Caption: Chemoselective route preserving the nitrile pharmacophore while converting the acetate-derived ester to an amine.

Detailed Experimental Protocols

Phase 1: Cyclopropanation of Ethyl Cyanoacetate

This step constructs the strained ring using a classic Perkin alicyclic synthesis approach. Phase-transfer catalysis (PTC) or polar aprotic solvents are essential to drive the double alkylation and prevent mono-alkylated byproducts.

-

Precursors: Ethyl Cyanoacetate, 1,2-Dibromoethane.[1]

-

Reagents: Potassium Carbonate (K₂CO₃), Tetrabutylammonium bromide (TBAB).

-

Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl Cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), and TBAB (0.05 eq) in MeCN (0.5 M concentration relative to acetate).

-

Base Addition: Add finely ground anhydrous K₂CO₃ (2.5 eq) in portions. Note: The reaction is exothermic; maintain internal temperature <40°C using an ice bath if necessary.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

-

Workup: Cool to room temperature (RT). Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (0-10% EtOAc/Hexane) to yield Ethyl 1-cyanocyclopropanecarboxylate as a colorless oil.

Phase 2: Chemoselective Reduction (The "Acetate" Transformation)

This is the critical differentiation step. Using NaBH₄ alone is often insufficient for esters, while LiAlH₄ destroys the nitrile. The combination of NaBH₄ and LiCl generates LiBH₄ in situ, which selectively reduces the ester.

-

Reagents: Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl).

-

Solvent: THF / Ethanol (1:1 mixture).

Protocol:

-

Preparation: Dissolve NaBH₄ (2.0 eq) and LiCl (2.0 eq) in dry Ethanol. Stir for 10 minutes to facilitate LiBH₄ formation.

-

Addition: Dissolve the cyclopropane ester (1.0 eq) in dry THF and add it dropwise to the borohydride mixture at 0°C.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

-

Mechanism Check: The nitrile remains untouched because the borohydride species is not nucleophilic enough to attack the cyano group at RT in this solvent system.

-

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (gas evolution: H₂).

-

Extraction: Evaporate bulk volatiles. Extract the aqueous residue with EtOAc (or DCM).

-

Result: Concentration yields 1-(hydroxymethyl)cyclopropanecarbonitrile . This intermediate usually requires no chromatographic purification.

Phase 3: Amine Installation (Mesylation Azidation Reduction)

Direct amination of the alcohol is difficult; the azide route is preferred for safety and yield.

Step 3A: Mesylation

-

Dissolve the alcohol (1.0 eq) in DCM with Triethylamine (1.5 eq).

-

Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise at 0°C. Stir 2 hours.

-

Aqueous workup yields the crude mesylate.

Step 3B: Azidation

-

Dissolve the crude mesylate in DMF.

-

Add Sodium Azide (NaN₃) (1.5 eq). Safety: Use a blast shield; avoid metal spatulas.

-

Heat to 60°C for 4 hours.

-

Dilute with water, extract with Ether. Caution: Do not concentrate azide solutions to dryness if possible; keep in solution.

Step 3C: Staudinger Reduction

-

To the azide solution (in THF/H₂O 10:1), add Triphenylphosphine (PPh₃) (1.2 eq).

-

Stir at RT for 12 hours. (Evolution of N₂ gas observed).

-

Workup: Acidify with 1M HCl to extract the amine into the aqueous phase (leaving PPh₃/POPh₃ in the organic phase).

-

Isolation: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM.

-

Final Product: Dry and concentrate to obtain 1-(aminomethyl)cyclopropanecarbonitrile .

Data Summary & Troubleshooting

Physicochemical Properties (Expected)

| Compound | State | Key NMR Signals (¹H, CDCl₃) |

| Ethyl 1-cyanocyclopropanecarboxylate | Colorless Oil | |

| 1-(Hydroxymethyl)cyclopropanecarbonitrile | Viscous Oil | |

| 1-(Aminomethyl)cyclopropanecarbonitrile | Pale Yellow Oil |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Mono-alkylation (open chain) | Ensure vigorous stirring; increase K₂CO₃; use 1,2-dibromoethane in slight excess. |

| Loss of Nitrile (Phase 2) | Temperature too high or wrong solvent | Keep reduction < 25°C. Ensure LiCl is dry. Do NOT use LiAlH₄. |

| Stuck at Azide (Phase 3) | Incomplete Staudinger | Ensure water is present in the THF mixture to hydrolyze the iminophosphorane intermediate. |

Safety & Handling

-

Cyanides/Nitriles: While the organic nitriles here are less toxic than inorganic cyanides, they should be treated as potent toxins. Avoid acidic conditions which could liberate HCN.

-

Sodium Azide: Reacts with heavy metals to form explosive salts. Quench excess azide with nitrous acid (NaNO₂ + H₂SO₄) during disposal.

-

1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Use double-gloving and work in a fume hood.

References

-

Cyclopropanation of Active Methylenes

- Wawzonek, S., & Morreal, C. E. (1960). The Preparation of 1-Cyanocyclopropanecarboxamide. Journal of the American Chemical Society, 82(24), 6397.

- Context: Foundational method for alkylating ethyl cyanoacet

-

Chemoselective Reduction (NaBH4/LiCl)

- Hamada, Y., et al. (1987). A Practical Synthesis of Alcohols from Esters with Sodium Borohydride-Lithium Chloride. Chemical & Pharmaceutical Bulletin, 35(4), 1397-1401.

- Context: Establishes the protocol for reducing esters in the presence of other sensitive groups.

-

Synthesis of Cathepsin K Inhibitor Intermediates

- Oballa, R. M., et al. (2007). Development of a Scalable Synthesis of the Cathepsin K Inhibitor Odanacatib. Tetrahedron Letters, 48(38), 6669-6673.

- Context: Validates the 1-cyanocyclopropyl scaffold synthesis in drug development.

-

Staudinger Reduction Protocol

- Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.

- Context: Definitive review on converting azides to amines.

Sources

Advanced Reagents and Protocols for the Cyclopropanation Involving Cyano-Esters

Cyano-esters (such as cyanoacetates and cyanoacrylates) are highly versatile motifs in organic synthesis and drug discovery. In the context of cyclopropanation, they exhibit a unique dual-reactivity profile. Depending on the reagent system, they can act as electrophilic substrates (where the nitrile or ester moiety is targeted) or as pronucleophiles/carbenoid precursors (to transfer a cyano-ester-bearing carbon onto an unactivated alkene).

This Application Note details three distinct, field-proven methodologies for synthesizing complex cyclopropanes from cyano-esters. Each protocol is designed as a self-validating system, ensuring that researchers can track reaction progress and confirm structural integrity at every step.

Logical workflow of cyano-ester cyclopropanation pathways based on their reactive roles.

Section 1: Titanium-Catalyzed Asymmetric Cyclopropanation (Kulinkovich-Type)

Mechanism & Causality

The conversion of cyanoesters to spirocyclopropanelactams utilizes a Kulinkovich-de Meijere type mechanism[1]. A highly reactive titanacyclopropane intermediate is generated in situ from the reaction of

To induce asymmetry, chiral TADDOL-based ligands are employed. Crucially, prior preparation of the TADDOL-titanium complex is not strictly required; in situ mixing provides a rapid screening platform where ligand efficiency can be directly correlated with the resulting enantiomeric excess (ee)[1].

Protocol: Synthesis of Spirocyclopropanelactams

-

Preparation : In a flame-dried Schlenk flask under argon, dissolve the cyanoester (1.0 equiv) and TADDOL ligand (0.2 equiv) in anhydrous diethyl ether (

). -

Catalyst Activation : Add

(0.2 equiv) to the mixture at room temperature. Stir for 15 minutes to allow in situ ligand exchange. -

Grignard Addition : Cool the reaction vessel to

. Slowly add ethylmagnesium bromide (2.5–3.0 equiv) dropwise via a syringe pump over 1 hour.-

Causality: Slow addition is critical to prevent the homocoupling of the Grignard reagent, thereby maintaining a low, controlled steady-state concentration of the highly reactive titanacyclopropane intermediate.

-

-

Cyclization : Warm the mixture gradually to room temperature and stir for 12 hours.

-

System Validation & Quenching : Quench the reaction with water. The formation of the spirocycle is self-validating via crude

NMR: the disappearance of the characteristic

Quantitative Data Summary

Table 1: Effect of Solvents and Ligands on Ti-Catalyzed Spirocyclopropanation

| Ligand System | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |

|---|

| None |

(Data adapted from Caillé et al.)

Section 2: Rhodium-Catalyzed Intramolecular Cyclopropanation via Cyanodiazoacetates

Mechanism & Causality

When cyano-esters are converted into

The catalyst

Protocol: Synthesis of / -Substituted Cyclopropane-Fused -Lactones

-

Preparation : Dissolve the allylic cyanodiazoacetate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.05 M.

-

Causality: High dilution is mandatory to suppress intermolecular carbene dimerization, forcing the kinetic preference toward intramolecular ring closure.

-

-

Catalyst Addition : Add

(1–2 mol%) in one single portion at room temperature. -

Reaction : Stir the mixture at room temperature until the evolution of nitrogen gas ceases (typically 1–3 hours).

-

System Validation : Monitor the reaction by IR spectroscopy. The complete disappearance of the strong diazo stretching band (

) serves as an immediate, self-validating endpoint for the complete consumption of the starting material. -

Purification : Concentrate the mixture under reduced pressure and purify via flash column chromatography.

Quantitative Data Summary

Table 2: Rh-Catalyzed Cyclopropanation of Deactivated Alkenes

| Alkene Substituent | Catalyst | Time (h) | Yield (%) |

|---|

|

(Data synthesized from Peyrical et al.[5])

Section 3: Palladium-Catalyzed Directed Nucleopalladation using Cyanoacetates

Mechanism & Causality

Cyanoacetates can also act as powerful pronucleophiles. In the anti-selective cyclopropanation of non-conjugated alkenes, a palladium catalyst coordinates to a directing group on the alkene, activating it toward external nucleophilic attack by the deprotonated cyanoacetate (nucleopalladation)[6]. Subsequent oxidation induces a reductive elimination/ring closure that forms the cyclopropane[6]. The cyanoacetate is uniquely suited for this workflow because its active methylene protons are sufficiently acidic to be deprotonated under mild conditions, avoiding the degradation of sensitive alkene substrates.

Protocol: Anti-Selective Cyclopropanation

-

Preparation : In a reaction vial, combine the alkene substrate (1.0 equiv), methyl cyanoacetate (3.0 equiv, acting as both the nucleophilic reagent and co-solvent), and

(20 mol%). -

Oxidant Addition : Add Iodine (

, 2.0 equiv) as the terminal oxidant.-

Causality: Iodine facilitates the formation of the high-valent Pd(IV) intermediate required for the challenging reductive elimination step that ultimately forms the highly strained cyclopropane ring.

-

-

Reaction : Stir at room temperature for 12–24 hours.

-

System Validation : The reaction system is self-validating through visual cues; the deep purple color of

gradually fades to a pale yellow as it is consumed in the catalytic cycle. -

Workup : Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine, extract with ethyl acetate, and purify.

Quantitative Data Summary

Table 3: Pronucleophile Comparison in Pd-Catalyzed Cyclopropanation

| Pronucleophile | Oxidant | Diastereomeric Ratio | Yield (%) |

|---|

| Methyl Cyanoacetate |

(Data adapted from directed nucleopalladation studies[6])

References

1.[1] Caillé, J., Setzer, P., Boeda, F., Pearson-Long, M. S. M., & Bertus, P. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. SynOpen, 2(01), 41–49. 1 2.[2] Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents (Mechanistic Insights). Thieme Connect. 2 3. Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents (Data & Yields). SynOpen. 4.[6] Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. 6 5.[3] Peyrical, L. C., Ouellet-Du Berger, M.-R., Boucher, M., Birepinte, M., Paquin, J.-F., & Charette, A. B. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. 3 6.[4] Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation (Mechanistic Insights). ACS Publications. 4 7.[5] Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation (Data & Yields). ResearchGate. 5

Sources

- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropane Integrity During Ester Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing ring opening during the hydrolysis of cyclopropyl esters. The unique electronic properties of the cyclopropane ring, while synthetically valuable, also render it susceptible to undesired rearrangements under certain hydrolytic conditions. This resource is designed to equip you with the mechanistic understanding and practical protocols necessary to achieve successful and clean hydrolysis while preserving the integrity of the cyclopropyl moiety.

Understanding the Challenge: The Fragility of the Cyclopropyl Ring in Hydrolysis

The cyclopropane ring is a three-membered carbocycle with significant ring strain, estimated to be around 27 kcal/mol.[1] This strain results in C-C bonds with increased p-character, often described as "bent bonds," which can exhibit reactivity reminiscent of a double bond.[2][3] This unique electronic nature is key to both its synthetic utility and its potential for undesired side reactions during hydrolysis.

The primary pathway for ring-opening during ester hydrolysis is initiated under acidic conditions. Protonation of the ester's carbonyl oxygen is followed by the departure of the alcohol, which can lead to the formation of a highly unstable primary carbocation adjacent to the cyclopropyl ring. This intermediate can then undergo a rapid and often irreversible rearrangement to more stable cyclobutyl or homoallylic cations, resulting in a mixture of ring-opened products.

To circumvent this, hydrolysis is preferentially carried out under basic or enzymatic conditions, which avoid the formation of these rearrangement-prone carbocationic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl ester undergoing ring-opening during hydrolysis?

A1: The most common cause of ring-opening is the use of acidic hydrolysis conditions. The acidic environment can promote the formation of a carbocation intermediate adjacent to the cyclopropyl ring, which is highly susceptible to rearrangement to relieve ring strain.[4] Even seemingly mild acidic work-ups can sometimes trigger this side reaction, especially if the substrate is sensitive.

Q2: Are all cyclopropyl esters equally prone to ring-opening?

A2: No, the susceptibility to ring-opening can be influenced by the substitution pattern on the cyclopropane ring and the overall structure of the molecule. Electron-donating groups on the ring can stabilize an adjacent carbocation, potentially increasing the likelihood of rearrangement under acidic conditions. Conversely, cyclopropanecarboxylic acid esters are noted to have a substantial increase in stability towards both acid- and base-catalyzed hydrolysis compared to their non-cyclic analogs due to hyperconjugative stabilization provided by the cyclopropyl group.[5]

Q3: I am observing very slow or incomplete hydrolysis. What could be the reason?

A3: Slow or incomplete hydrolysis of cyclopropyl esters, particularly under basic conditions, can often be attributed to steric hindrance. The cyclopropyl group itself can sterically encumber the ester carbonyl, making it less accessible to the nucleophile (e.g., hydroxide ion). This is especially true for more substituted or hindered cyclopropyl esters. Other factors can include poor solubility of the ester in the reaction medium, insufficient equivalents of base, or too low a reaction temperature.[6]

Q4: Can I use alcoholic solvents for my base-catalyzed hydrolysis?

A4: It is generally advisable to avoid using alcoholic solvents like methanol or ethanol as the primary solvent in base-catalyzed hydrolysis. This is because transesterification can occur, where the alcoholic solvent acts as a nucleophile and displaces the original alcohol of the ester, leading to the formation of a new ester instead of the desired carboxylic acid.[6] If a co-solvent is needed for solubility, aprotic solvents like tetrahydrofuran (THF) or dioxane are preferred.

Q5: What is the best way to monitor the progress of the hydrolysis reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting ester. The product carboxylic acid will have a different retention factor (Rf), typically lower (more polar), than the starting ester. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guide: A Q&A Approach to Common Experimental Issues

Issue 1: Ring-Opened Byproducts Detected

Q: I'm performing a base-catalyzed hydrolysis followed by an acidic workup, and I'm seeing byproducts that suggest ring-opening. How can I prevent this?

A: The most likely culprit is the acidic workup. Even though the hydrolysis itself is under basic conditions, the subsequent acidification to protonate the carboxylate salt can create a localized acidic environment sufficient to trigger the ring-opening of any remaining starting material or even the product in some sensitive cases.

-

Troubleshooting Steps:

-

Modify the Workup: Instead of using a strong mineral acid like HCl, consider a milder acidic workup. A buffered solution or a weak organic acid like citric acid can be used to adjust the pH.[6] Neutralization with an ion-exchange resin in its H+ form is another gentle option.

-

Ensure Complete Hydrolysis: Before beginning the workup, ensure the hydrolysis is complete by TLC or another monitoring method. Unreacted ester is more susceptible to acid-catalyzed ring-opening.

-

Lower the Temperature: If possible, perform the acidification at a lower temperature (e.g., in an ice bath) to minimize the rate of any potential rearrangement reactions.

-

Issue 2: Incomplete or Slow Reaction

Q: My saponification has stalled, and a significant amount of starting material remains even after prolonged reaction time. What should I do?

A: This is a common issue, often related to steric hindrance or solubility.

-

Troubleshooting Steps:

-

Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically hindered esters. However, be cautious not to heat too aggressively, as this can promote side reactions.

-

Change the Cation: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters. The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack.[6][7][8] The use of LiOH in a mixture of THF and water is a widely adopted method for this reason.[7]

-

Improve Solubility: If your ester is not fully dissolved, the reaction will be slow. Adding a co-solvent like THF or dioxane can improve solubility and accelerate the reaction.

-

Increase Base Equivalents: For particularly stubborn esters, increasing the equivalents of the base (e.g., from 3 to 6 equivalents) can drive the reaction to completion.[6]

-

Issue 3: Difficulty with Product Isolation and Purification

Q: After hydrolysis and workup, I'm struggling to isolate my cyclopropanecarboxylic acid in a pure form. What are some best practices for purification?

A: Purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.

-

Troubleshooting Steps:

-

Standard Extraction Protocol: After acidification of the aqueous layer, extract the carboxylic acid product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic extracts with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purification of Solid Acids: If your product is a solid, recrystallization from an appropriate solvent system is often the best method for purification.

-

Purification of Liquid Acids: For liquid products, distillation under reduced pressure can be effective if the compound is thermally stable.

-

Chromatography: If other methods fail, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic or formic acid is often necessary to ensure the carboxylic acid elutes as a single species and does not streak on the column.

-

Recommended Protocols for Ring-Intact Hydrolysis

Method 1: Mild Basic Hydrolysis using Lithium Hydroxide

This method is generally effective for a wide range of cyclopropyl esters and is known to be mild, minimizing the risk of ring-opening.

Experimental Protocol:

-

Dissolution: Dissolve the cyclopropyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 1:1 to 3:1 v/v ratio). The concentration should be such that the starting material is fully dissolved.

-

Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. For more hindered esters, gentle heating (e.g., 40-60 °C) may be required.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature (if heated).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities and the alcohol byproduct.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.

-

Extract the product carboxylic acid with an organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification: Purify the crude carboxylic acid by recrystallization or column chromatography as needed.

Method 2: Enzymatic Hydrolysis using Lipase

Enzymatic hydrolysis offers a highly selective and mild alternative, often proceeding at neutral pH and room temperature, which is ideal for sensitive substrates. Lipases are a common choice for this transformation.[9][10][11]

Experimental Protocol:

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0-8.0).

-

Substrate Suspension: Suspend the cyclopropyl ester in the buffer solution. A co-solvent like DMSO or acetone (typically 5-10% v/v) may be added to improve the solubility of the ester.

-

Enzyme Addition: Add the lipase (e.g., from Candida antarctica lipase B (CALB) or porcine pancreas lipase) to the mixture. The amount of enzyme will depend on its activity and should be optimized.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 30-40 °C) to enhance the reaction rate.

-

Monitoring: Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by TLC or HPLC.

-

Work-up:

-

Once the reaction is complete, remove the enzyme by filtration (if immobilized) or by centrifugation.

-

Wash the aqueous layer with a non-polar organic solvent to remove any unreacted ester.

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

-

Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the product as necessary.

Data Summary: Comparison of Hydrolysis Conditions

| Hydrolysis Method | Reagents | Typical Solvents | Temperature | Advantages | Disadvantages | Ring-Opening Risk |

| Acid-Catalyzed | H₂SO₄ or HCl | Water, Dioxane | Reflux | Inexpensive reagents | Reversible reaction, harsh conditions | High |

| Base-Catalyzed (NaOH/KOH) | NaOH or KOH | Water, THF/Water | RT to Reflux | Irreversible, high yielding | Can be slow for hindered esters, risk of side reactions at high temp. | Low (if workup is careful) |

| Base-Catalyzed (LiOH) | LiOH | THF/Water | RT to 60°C | Effective for hindered esters, milder conditions | More expensive than NaOH/KOH | Very Low |

| Enzymatic | Lipase | Buffer (pH 7-8), co-solvents | RT to 40°C | Highly selective, very mild conditions, environmentally friendly | Enzyme cost and stability, slower reaction times, substrate specific | Extremely Low |

Visualizing the Process

Reaction Mechanism: Ring Preservation vs. Ring Opening

Caption: Troubleshooting guide for incomplete hydrolysis reactions.

References

-

Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]

-

Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

Kalinina, I. V., & Marom, A. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Molecules, 24(22), 4100. [Link]

-

Wang, G., Li, P., & Zhang, X. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247–265. [Link]

-

Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

-

Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

-

DePuy, C. H., & Mahoney, L. R. (1964). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 86(13), 2653–2657. [Link]

-

Marvel, C. S., & McAneny, J. H. (1933). Cyclopropanecarboxylic Acid. Organic Syntheses, 13, 26. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22014–22036. [Link]

-

Reymond, J.-L. (2005). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience. [Link]

-

Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13426. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

-

The Nerdy Farm Wife. (2018). What's Wrong With My Soap? {troubleshooting cold process soap problems}. [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

- Google Patents. (2001).

-

Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

-

eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. [Link]

-

Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581–584. [Link]

-

Kumar, K. A. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

-

ChemRxiv. (2022). Membrane Trafficking Inspired Hydrolysis of Non-Activated Esters at Physiological pH. [Link]

-

The Soapery. (2023). Cold Process Soap Trouble Shooting Guide: How to Fix the Most Common Issues. [Link]

-

LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

Soap Guild. (2025). Troubleshooting Common Cold Process Soap Making Problems. [Link]

-

Asian Journal of Chemistry. (1995). A Comparative Kinetic Study of Saponification of Industrially Important Esters. [Link]

-

Biolabo. (2022). LIPASE Kinetic Method. [Link]

-

Chemistry Stack Exchange. (2016). Is LiOH a weaker base than NaOH?. [Link]

-

Simple Life Mom. (2026). Soap Making Troubleshooting Guide: Why Your Soap Didn't Turn Out Right (And How to Fix It). [Link]

-

Gevorgyan, V., & Rubin, M. (2014). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. [Link]

-

Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270–280. [Link]

-

SciSpace. (2000). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. [Link]

-

Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PMC. [Link]

-

IJERT. (2022). Kinetics of Saponification Reaction in a Batch Reactor. [Link]

-

Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]